molecular formula C15H12ClN5O B5595731 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide

Cat. No.: B5595731
M. Wt: 313.74 g/mol
InChI Key: TTWXSSUDTSHGAO-UHFFFAOYSA-N
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Description

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, phenylhydrazine can react with an appropriate nitrile under acidic or basic conditions to form the triazole ring.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This can be achieved by treating the triazole derivative with an amine source such as ammonia or an amine under suitable conditions.

    Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-chlorobenzoyl chloride. This reaction can be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzamide moiety, resulting in the formation of corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamide moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced triazole or benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with enzyme active sites, inhibiting their activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom.

    N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-bromobenzamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the compound’s specific structure allows for selective modifications, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-11-8-6-10(7-9-11)13(22)18-15-19-14(17)21(20-15)12-4-2-1-3-5-12/h1-9H,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWXSSUDTSHGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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